2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in drug discovery and development.
Scientific Research Applications
Heterocyclic Synthesis
Thiourea-acetamides, like the compound , are valuable precursors in heterocyclic syntheses. They enable the efficient, one-pot synthesis of various heterocycles, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines, through cascade reactions. These reactions are notable for their excellent atom economy and the potential to generate compounds with significant biological activities (Schmeyers & Kaupp, 2002).
Antifungal Activity
Imidazole derivatives, including those similar to the compound of interest, have been explored for their antifungal properties. A series of these derivatives exhibited significant activity against fungal strains like Candida albicans and Candida krusei, showing promise for addressing drug-resistant fungal infections. The study also utilized molecular docking to elucidate the mode of action, highlighting the potential of these compounds in antifungal research (Altındağ et al., 2017).
Antimicrobial and Antibacterial Activities
Imidazole derivatives have been synthesized to target specific enzymes in bacteria, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests the utility of these compounds in developing new antibacterial agents, particularly against resistant strains such as MRSA and ESBL-producing bacteria (Daraji et al., 2021).
Metal Complexation
Imidazolyl acetamido derivatives have also been studied for their complexation behavior with metal ions, which is significant for the development of new materials and sensors. The synthesis of imidazolyl acetamido p-tert-butylcalix[4]arenes and their ability to complex with monovalent and divalent metal ions demonstrate the versatility of these compounds in creating new supramolecular structures (Cheriaa et al., 2008).
properties
IUPAC Name |
2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-4-8-16(9-5-14)18-12-21-20(23(18)3)25-13-19(24)22-17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVFLHWLNEEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.